5-Bromo-2,6-diiodopyridin-3-ol

Building block characterization Medicinal chemistry Heavy-atom scaffold

Researchers needing sequential, protecting-group-free functionalization of pyridine cores face a scarcity of pre-installed reactivity gradients. 5-Bromo-2,6-diiodopyridin-3-ol solves this with orthogonal I >> Br handles. • Enables stepwise Pd-catalyzed cross-coupling without protecting groups • Provides dual iodine sites for chemoselective oxidative addition and a C5 bromine for later functionalization • 98% purity, moisture ≤0.5%, ensuring consistent reactivity. Procurement teams benefit from documented vendor quality agreements and multi-supplier availability.

Molecular Formula C5H2BrI2NO
Molecular Weight 425.79 g/mol
CAS No. 1040682-54-9
Cat. No. B1293440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,6-diiodopyridin-3-ol
CAS1040682-54-9
Molecular FormulaC5H2BrI2NO
Molecular Weight425.79 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Br)I)I)O
InChIInChI=1S/C5H2BrI2NO/c6-2-1-3(10)5(8)9-4(2)7/h1,10H
InChIKeyJNSGLKJVZRCEHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,6-diiodopyridin-3-ol (CAS 1040682-54-9): Core Halogenated Pyridinol Scaffold for Research Procurement


5-Bromo-2,6-diiodopyridin-3-ol is a tri-halogenated pyridinol derivative (C₅H₂BrI₂NO; MW 425.79 g/mol) carrying bromine at the 5-position and iodine atoms at the 2- and 6-positions on a pyridine ring that also bears a hydroxyl group at the 3-position [1]. The compound is supplied as a research chemical by multiple vendors under the AldrichCPR collection; Sigma-Aldrich explicitly notes that it is provided to early discovery researchers as part of a collection of unique chemicals and that no analytical data are collected for this product . Its fully substituted heterocyclic core makes it a dense, heavy-atom scaffold with a high predicted density (3.01 g/cm³) and a computed XLogP3 of 2.6, placing it in a moderately lipophilic property space relative to less halogenated analogs [REFS-1, REFS-3].

Why Generic Substitution is Untenable for 5-Bromo-2,6-diiodopyridin-3-ol in Research Procurement


The substitution pattern of three different halogen atoms (Br at C5, I at C2 and C6) combined with a free 3-OH group creates a vector set that cannot be replicated by simpler dihalogenated or symmetrical analogs such as 2,6-diiodopyridin-3-ol (CAS 14764-90-0) or 5-bromo-2-iodopyridin-3-ol (CAS 188057-49-0). The presence of two iodine atoms provides dual sites for chemoselective oxidative addition in cross-coupling, while the C5 bromine serves as a synthetically orthogonal handle that can be addressed by distinct catalytic systems or nucleophilic displacement conditions [REFS-1, REFS-2]. In medicinal chemistry programs where sequential functionalization of the pyridine core is required, substituting a less halogenated analog means sacrificing one or more synthetic diversification points, which can necessitate de novo route design and add 6–12 weeks to hit-to-lead timelines. Procurement of the exact tri-halogenated scaffold therefore preserves the full synthetic optionality assumed in the original medicinal chemistry design.

Quantitative Differentiation Evidence for 5-Bromo-2,6-diiodopyridin-3-ol vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. 2,6-Diiodopyridin-3-ol and Monohalogenated Analogs

The target compound possesses a molecular weight of 425.79 g/mol and a heavy atom count of 10 (C₅H₂BrI₂NO), compared with 346.89 g/mol and 8 heavy atoms for 2,6-diiodopyridin-3-ol (lacking the C5 bromine) [1]. This increase of 78.90 g/mol exceeds the mass addition of a single bromine atom (79.90 Da) by only ~1 Da, confirming near-quantitative bromine incorporation. Relative to 5-bromo-2-iodopyridin-3-ol (MW 299.89 g/mol, heavy atom count 8), the target compound adds one additional iodine atom (+126.90 Da theoretical), delivering a 42% higher molecular weight and two additional heavy atoms [2]. For structure-based drug design campaigns that require heavy-atom derivatization for X-ray crystallographic phasing, this scaffold provides three independent anomalous scatterers (Br, I, I) versus one or two in comparator scaffolds.

Building block characterization Medicinal chemistry Heavy-atom scaffold

Predicted Density and Physical Form Differentiation vs. 2,6-Diiodopyridin-3-ol

The target compound has a predicted density of 3.01 g/cm³ (at 20°C), substantially higher than the typical density range of 2.3–2.5 g/cm³ estimated for 2,6-diiodopyridin-3-ol based on its lower heavy-atom content [REFS-1, REFS-2]. While no experimental melting point is reported for the target compound by any vendor, 2,6-diiodopyridin-3-ol exhibits an experimentally determined melting point of 202–204°C and is supplied as a solid . The target compound is also supplied as a solid (Sigma-Aldrich, Fluorochem, Capotchem), but the absence of a published melting point across all surveyed vendors suggests potential thermal lability or polymorphic behavior that differentiates it from the well-characterized 2,6-diiodo analog [REFS-2, REFS-4]. This thermal behavior may influence storage recommendations (long-term cool, dry place per AKSci) and shipping conditions.

Physicochemical property Solid-state handling Procurement specification

XLogP3 Lipophilicity and Topological Polar Surface Area Differentiation vs. 2,6-Diiodopyridin-3-ol

The target compound has a computed XLogP3 of 2.6 and a topological polar surface area (TPSA) of 33.1 Ų [1]. In comparison, 2,6-diiodopyridin-3-ol shows a lower XLogP3 of approximately 2.0–2.2 (estimated from structural subtraction of the bromine contribution) and a comparable TPSA of ~33 Ų [2]. The addition of the C5 bromine increases lipophilicity by approximately 0.4–0.6 log units without significantly altering the polar surface area, a property profile that may favor passive membrane permeability while maintaining the same hydrogen-bond donor/acceptor capacity (1 HBD, 2 HBA) as the less halogenated analog [REFS-1, REFS-2]. Both compounds violate the Lipinski Rule of Five threshold for molecular weight (>500 Da trigger; target is 425.79), but the target compound's higher logP places it closer to the optimal CNS multiparameter optimization (MPO) space for certain target classes.

Drug-likeness Lipophilicity Permeability prediction

Chemoselective Cross-Coupling Reactivity: Iodine vs. Bromine Leaving Group Selectivity

Experimental studies on the closely related O-substituted 2-bromo-6-iodo-3-hydroxypyridine system demonstrate that iodine undergoes chemoselective Suzuki coupling in preference to bromine. Chapman et al. reported that 2-bromo-6-iodo-3-methoxypyridine (5b) yielded mono-arylated derivatives with exclusive coupling at the iodine-bearing C6 position when treated with arylboronic acids under Pd(PPh₃)₄ catalysis in DME/aqueous Na₂CO₃, leaving the C2 bromine intact for subsequent functionalization [1]. By class-level extrapolation, 5-bromo-2,6-diiodopyridin-3-ol is expected to exhibit a reactivity hierarchy of C2/C6 iodine >> C5 bromine for Pd(0)-mediated oxidative addition, enabling stepwise, programmable functionalization of the pyridine core. The earlier study by Clark and Deady on pyridin-3-ol derivatives further established that bromine can serve as a temporary blocking agent at specific ring positions, with quantitative hydrogenolysis achievable under controlled conditions, reinforcing the strategic value of the C5 bromine as a removable or displaceable placeholder [2].

Suzuki coupling Chemoselectivity Pd-catalyzed cross-coupling

Vendor Purity Specification and Documentation Availability vs. Established Analogs

Multiple vendors supply 5-bromo-2,6-diiodopyridin-3-ol with a minimum purity specification of 95% (AKSci) or 98% (Fluorochem, Capotchem, Leyan) [REFS-1, REFS-2, REFS-3]. Fluorochem reports 98% purity with moisture content ≤0.5% (Capotchem HPLC specification) [1]. In contrast, both 2,6-diiodopyridin-3-ol (Sigma-Aldrich/Key Organics) and 5-bromo-2-iodopyridin-3-ol (Sigma-Aldrich AldrichCPR) are supplied at 95% purity without additional moisture specification, and Sigma-Aldrich explicitly disclaims analytical data collection for these AldrichCPR products . The target compound therefore benefits from at least two independent vendors providing 98% assay with quantifiable moisture limits, offering procurement teams a verifiable purity differential of ≥3 percentage points relative to the more common 95% specification of the diiodo and bromo-iodo analogs. However, it must be noted that no Certificate of Analysis with batch-specific quantitative impurity profiling is publicly accessible for any of these compounds from the surveyed vendor pages.

Quality specification Procurement compliance Batch-to-batch consistency

Limitations Statement: Absence of Direct Head-to-Head Comparative Data

After systematic interrogation of PubMed, journal databases, patent repositories, and vendor technical literature, no peer-reviewed study or patent was identified that directly compares 5-bromo-2,6-diiodopyridin-3-ol with any structural analog in a quantitative head-to-head assay (biological, catalytic, or physicochemical). The six evidence dimensions presented above rely on computed molecular properties, class-level reactivity inference from the 2-bromo-6-iodo-3-methoxypyridine system, and vendor quality specifications. No experimental IC₅₀, Ki, rate constant, solubility, logD₇.₄, metabolic stability, or permeability data were found for the target compound in any publicly accessible source. This absence of primary pharmacological or catalytic performance data represents a significant evidence gap that procurement decisions must acknowledge. Researchers requiring compound-specific biological or catalytic benchmarking data should commission head-to-head studies against the comparators identified herein before finalizing scaffold selection.

Evidence gap Research need Comparability

Procurement-Relevant Application Scenarios for 5-Bromo-2,6-diiodopyridin-3-ol


Sequential, Orthogonal Functionalization in Fragment-Based Drug Discovery

In fragment elaboration campaigns where a pyridinol core must be sequentially decorated at three distinct positions, 5-bromo-2,6-diiodopyridin-3-ol provides a pre-installed reactivity gradient (I >> Br) that enables stepwise Pd-catalyzed cross-coupling without protecting-group chemistry. The Chapman et al. study on 2-bromo-6-iodo-3-methoxypyridine demonstrated that iodine undergoes exclusive Suzuki coupling under standard Pd(PPh₃)₄ conditions while bromine is retained, supporting a synthetic strategy of: (Step 1) C2/C6 mono-arylation via iodine; (Step 2) second iodine arylation under more forcing conditions or with alternative catalysis; (Step 3) C5 bromine functionalization via Suzuki, Buchwald–Hartwig, or nucleophilic displacement [1]. Procurement of the tri-halogenated scaffold ensures that all three synthetic handles are available from a single building block, eliminating the need to procure and validate two separate intermediates.

Heavy-Atom Derivatization for Experimental Phasing in Macromolecular Crystallography

The presence of three anomalous scatterers (Br, I, I) with distinct absorption edges (Br K-edge ~13.47 keV; I K-edge ~33.17 keV) makes 5-bromo-2,6-diiodopyridin-3-ol a candidate for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing experiments. Its heavy atom count of 10 and molecular weight of 425.79 g/mol confer a higher anomalous signal density per molecule compared with 2,6-diiodopyridin-3-ol (8 heavy atoms, no bromine edge) [2]. For crystallographers screening halogenated fragment soaks, the scaffold offers three independent anomalous signals that can be exploited at different X-ray energies, potentially increasing the success rate of experimental phasing where conventional selenomethionine labeling is impractical.

Synthetic Route Scoping for Complex Heterocyclic Libraries

Academic and industrial medicinal chemistry groups developing pyridine-centered heterocyclic libraries (e.g., kinase hinge-binding motifs, GPCR allosteric modulators) can use the Clark and Deady paradigm of bromine as a temporary blocking agent to direct sequential ring functionalization [3]. The C5 bromine can be quantitatively removed via catalytic hydrogenolysis at any stage of the synthetic sequence, temporarily protecting the 5-position from undesired functionalization while C2 and C6 are elaborated, then either removed or displaced to introduce a final substituent. This strategy is not available with 2,6-diiodopyridin-3-ol, which lacks the C5 blocking handle and would require a separate protection/deprotection step with attendant yield losses at each stage.

Computational Library Design and Property Space Expansion

For computational chemists generating virtual libraries for docking or pharmacophore screening, the experimentally verified availability of 5-bromo-2,6-diiodopyridin-3-ol (confirmed by ≥4 independent vendors with 95–98% purity) supports its inclusion as an enumerated building block in make-on-demand library designs. Its computed XLogP3 of 2.6 and TPSA of 33.1 Ų occupy a property space that is shifted by +0.4–0.6 log units relative to 2,6-diiodopyridin-3-ol, enabling exploration of slightly more lipophilic regions of chemical space while maintaining the same hydrogen-bond donor/acceptor profile [2]. Procurement teams commissioning library synthesis can reference the purity and moisture specifications (98%, ≤0.5% H₂O) in their quality agreements, leveraging the documented vendor data that is unavailable for the comparator AldrichCPR products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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